molecular formula C27H38N2O9S B12772471 Ivabradine monosulfate CAS No. 1202000-62-1

Ivabradine monosulfate

カタログ番号: B12772471
CAS番号: 1202000-62-1
分子量: 566.7 g/mol
InChIキー: BTPJWGWDKZFLCT-ZMBIFBSDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

1202000-62-1

分子式

C27H38N2O9S

分子量

566.7 g/mol

IUPAC名

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;sulfuric acid

InChI

InChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)/t21-;/m1./s1

InChIキー

BTPJWGWDKZFLCT-ZMBIFBSDSA-N

異性体SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O

正規SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O

製品の起源

United States

説明

Significance in Cardiovascular Research

The primary significance of ivabradine (B130884) in cardiovascular research lies in its ability to selectively inhibit the If current in the sinoatrial node. wikipedia.orgnih.govjacc.org This current, a mixed sodium-potassium inward flow, is a key regulator of the heart's pacemaker activity. nih.gov By blocking this channel, ivabradine effectively slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate. nih.govfrontiersin.org This targeted action distinguishes it from other rate-lowering agents like beta-blockers and calcium channel blockers, which also affect myocardial contractility. wikipedia.orgnih.gov

This specificity has made ivabradine an invaluable tool for investigating the isolated role of elevated heart rate as a cardiovascular risk factor. openaccessjournals.comnih.gov Research has explored its effects in conditions where a lower heart rate is theoretically beneficial, such as stable coronary artery disease and chronic heart failure. jacc.orgnih.gov

Key research findings have highlighted its impact on various patient populations:

Heart Failure with Reduced Ejection Fraction (HFrEF): In patients with HFrEF, ivabradine has been shown to reduce the composite endpoint of cardiovascular death or hospital admission for worsening heart failure. jacc.orgtandfonline.com The SHIFT (Systolic Heart failure treatment with the If inhibitor ivabradine Trial) was a landmark study that demonstrated an 18% reduction in this primary outcome in patients treated with ivabradine compared to placebo. jacc.orgmdpi.com This effect was primarily driven by a significant reduction in hospitalizations for heart failure. jacc.org Furthermore, an echocardiographic substudy of SHIFT revealed that ivabradine could reverse cardiac remodeling by significantly reducing left ventricular end-systolic volume index. tandfonline.com

Evolution of Academic Research Trajectories

The academic research trajectory of ivabradine has evolved from initial mechanistic and proof-of-concept studies to large-scale clinical outcome trials and explorations of its utility in other cardiovascular conditions.

Initially, research focused on establishing its unique mechanism of action and its anti-ischemic effects. nih.govoup.com Preclinical studies in animal models and early clinical trials in humans confirmed its selective heart rate-lowering properties and its efficacy in improving exercise tolerance in patients with stable angina. nih.govoup.com

This foundational work paved the way for large, randomized controlled trials designed to assess its impact on cardiovascular morbidity and mortality. The BEAUTIFUL and SHIFT trials were pivotal in this phase, shaping our understanding of its role in stable CAD and HFrEF, respectively. openaccessjournals.commdpi.com

More recently, research has expanded to investigate ivabradine's potential in other areas, including:

Inappropriate Sinus Tachycardia (IST): Given its specific action on the sinoatrial node, ivabradine has been explored as a therapeutic option for IST, a condition characterized by a persistently elevated heart rate without a clear underlying cause. nih.govjacc.org Small studies and case reports have shown promising results in reducing heart rate and improving symptoms in these patients. jacc.org

Heart Failure with Preserved Ejection Fraction (HFpEF): The potential benefits of heart rate reduction in HFpEF have also been a subject of investigation, although clinical studies have produced conflicting results. jacc.orgahajournals.org

Pediatric Cardiology: Research has also extended into the pediatric population, with studies examining its use in children with conditions like dilated cardiomyopathy and certain tachyarrhythmias. frontiersin.org

The evolution of ivabradine research reflects a progressive understanding of the role of heart rate in cardiovascular disease and a continuous effort to identify patient populations who may benefit most from its specific pharmacological profile.

Interactive Data Table: Major Clinical Trials of Ivabradine

Trial NamePatient PopulationPrimary EndpointKey Finding
SHIFT Heart Failure with Reduced Ejection Fraction (LVEF ≤35%) and heart rate ≥70 bpmComposite of cardiovascular death or hospitalization for worsening heart failure18% relative risk reduction in the primary endpoint with ivabradine compared to placebo. jacc.orgmdpi.com
BEAUTIFUL Stable Coronary Artery Disease and Left Ventricular DysfunctionComposite of cardiovascular death, admission for acute myocardial infarction, and admission for new onset or worsening heart failureNo significant difference in the primary endpoint in the overall population. openaccessjournals.com
SIGNIFY Stable Coronary Artery Disease without clinical heart failure and heart rate ≥70 bpmComposite of cardiovascular death or non-fatal myocardial infarctionNo significant benefit of ivabradine on the primary endpoint. nih.govnih.gov

Mechanistic Elucidation of Ivabradine Monosulfate Action

Fundamental Inhibition of the Funny Current (I_f)

Ivabradine (B130884) monosulfate exerts its primary pharmacological effect by directly and selectively inhibiting the "funny" pacemaker current, denoted as I_f. drugbank.comnih.gov This ionic current is a critical component in the pacemaking activity of the sinoatrial (SA) node, the heart's natural pacemaker. droracle.ai The I_f current, a mixed sodium-potassium (Na⁺–K⁺) inward current, is unusual because it activates upon hyperpolarization at the end of an action potential, within the diastolic voltage range (typically -60/-70 mV to -40 mV). This activation initiates the slow diastolic depolarization phase, which ultimately controls the rate of spontaneous firing of sinoatrial myocytes and, consequently, the heart rate. frontiersin.org By blocking the I_f current, ivabradine reduces the slope of this diastolic depolarization, leading to a dose-dependent slowing of the heart rate. drugbank.comresearchgate.net This action is specific to heart rate reduction, without affecting other cardiac ionic channels, myocardial contractility (inotropic effects), or ventricular repolarization. drugbank.comdroracle.ai

The molecular targets of ivabradine are the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are the protein constituents of the I_f current. frontiersin.orgnih.govtandfonline.com There are four known isoforms of HCN channels (HCN1-4). tandfonline.com In the sinoatrial node, the HCN4 isoform is the predominant type and is the primary target for ivabradine's therapeutic action. frontiersin.orgnih.gov Ivabradine's selectivity for HCN channels over other ion channels is a key feature of its mechanism. nih.gov This specificity allows it to lower heart rate without the negative inotropic effects often associated with other rate-lowering agents like beta-blockers and calcium channel blockers. drugbank.comwikipedia.org While its primary target is HCN4 in the heart, ivabradine has also been shown to inhibit other isoforms, such as HCN1 channels found in the retina, which explains certain visual side effects. arvojournals.orgarvojournals.org

Selectivity of Ivabradine for HCN Channel Isoforms
HCN IsoformPrimary LocationRoleInteraction with Ivabradine
HCN1Central Nervous System, RetinaNeuronal excitability, PhototransductionInhibited by Ivabradine; blockade can be use-independent. arvojournals.orgresearchgate.net
HCN2Central and Peripheral Nervous System, HeartNeuronal rhythmicity, Neuropathic painOverexpressed in some cancers; inhibition can suppress tumor growth. nih.gov
HCN3Expressed at low levels in various tissuesLess characterizedOverexpressed in some cancers; inhibition can suppress tumor growth. nih.gov
HCN4Sinoatrial Node (Heart)Cardiac pacemaker activity ("funny" current)Primary target; selective inhibition leads to heart rate reduction. frontiersin.orgnih.govresearchgate.net

The inhibitory action of ivabradine on HCN channels is characterized by its use-dependence, meaning the degree of block is dependent on the frequency of channel opening and closing. nih.govnih.gov Ivabradine accesses its binding site from the intracellular side of the membrane, and it can only reach this site when the HCN channel is in the open conformation. drugbank.comnih.govpnas.org The molecule enters the channel pore during hyperpolarization (when the channel opens) and becomes trapped when the channel closes during depolarization. nih.govpnas.org This mechanism explains why ivabradine is more effective at higher heart rates, as the channels are opening more frequently, allowing for greater drug access and binding. drugbank.comnih.gov This property contrasts with non-use-dependent blockers like cesium, which can block the channel extracellularly and whose effect is immediate and independent of channel cycling. nih.govnih.gov The onset of action for ivabradine is therefore progressive, requiring several cycles of channel activation to reach a steady-state block. nih.govpnas.org

The direct consequence of ivabradine's inhibition of the I_f current in the sinoatrial node is a reduction in the slope of the spontaneous diastolic depolarization. drugbank.comnih.gov This phase of the cardiac action potential is what drives the membrane potential of pacemaker cells towards the threshold for firing the next action potential. By slowing this rate of depolarization, ivabradine effectively prolongs the duration of diastole. drugbank.comfrontiersin.org This prolongation leads to a decrease in the firing frequency of the sinoatrial node, resulting in a "pure" reduction of the heart rate. researchgate.netresearchgate.net This specific action on the diastolic depolarization phase is what allows ivabradine to lower heart rate without significantly altering other electrophysiological parameters, such as ventricular contractility or blood pressure. medchemexpress.com

Molecular Interactions and Binding Dynamics

Molecular studies, including mutagenesis and cryogenic electron microscopy (cryo-EM), have identified specific amino acid residues within the HCN4 channel that are crucial for ivabradine binding. nih.govpnas.org Three key residues located in the S6 transmembrane helix have been consistently implicated: Tyrosine at position 506 (Y506), Phenylalanine at position 509 (F509), and Isoleucine at position 510 (I510) (based on human HCN4 numbering). nih.govresearchgate.net

Mutating these residues to alanine (B10760859) (a smaller, non-aromatic amino acid) significantly reduces the blocking efficiency of ivabradine, confirming their importance in stabilizing the drug within its binding pocket. nih.govresearchgate.net Cryo-EM structures of the HCN4 channel in complex with ivabradine have provided high-resolution insights, confirming that residues homologous to Y506 and I510 (Y507 and I511 in the rabbit HCN4 structure) form direct hydrophobic interactions with the bulky aromatic components of the ivabradine molecule. pnas.orgpnas.org While F509 does not point directly into the pore to interact with the drug, it is thought to indirectly contribute to the block by influencing the positioning of the critical Y506 residue. pnas.orgpnas.org

Key Residues in the HCN4 Channel for Ivabradine Binding
Residue (Human HCN4)LocationRole in BindingReference
Y506 (Tyrosine 506)S6 Transmembrane HelixForms a direct hydrophobic interaction with ivabradine, crucial for stabilizing the drug in the binding site. nih.govpnas.orgresearchgate.net
F509 (Phenylalanine 509)S6 Transmembrane HelixPoints away from the pore but indirectly affects the block by controlling the conformation of Y506. nih.govpnas.orgpnas.org
I510 (Isoleucine 510)S6 Transmembrane HelixForms a hydrophobic ring that surrounds and interacts with the bulky groups of the ivabradine molecule. nih.govpnas.orgresearchgate.net
C478 (Cysteine 478)Selectivity FilterUnique to HCN channels, this residue is in proximity to the bound drug and accelerates the kinetics of the block. pnas.orgpnas.org

The binding site for ivabradine is located deep within the central pore of the HCN channel, in a cavity known as the inner vestibule, which is accessible from the intracellular side of the cell membrane. nih.govresearchgate.net This site is situated below the channel's selectivity filter. nih.gov Ivabradine, being a lipophilic molecule, can cross the cell membrane to gain access to this intracellular vestibule. pnas.org The drug occupies this cavity only when the channel is in its open state. pnas.orgnih.gov The binding is stabilized by extensive apolar contacts between the drug molecule and the side chains of the key residues (Y506 and I510) that line the inner cavity. pnas.orgresearchgate.net The tetrameric structure of the channel means that these residues from each of the four subunits form two hydrophobic rings that effectively surround and trap the ivabradine molecule. pnas.org This detailed characterization provides a structural basis for understanding the known properties of ivabradine's action, such as its open-channel block mechanism and use-dependency. nih.govresearchgate.net

Mechanism of Open Channel Block

Ivabradine monosulfate acts as an open-channel blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, particularly the HCN4 isoform, which is a primary driver of the pacemaker "funny" current (If) in the sinoatrial node. nih.govfrontiersin.org This mechanism is characterized by the drug's requirement for the channel to be in an open conformation to exert its blocking effect. nih.govfrontiersin.org As a lipophilic molecule, ivabradine traverses the cell membrane and accesses its binding site from the intracellular side of the channel. pnas.org

Recent cryogenic electron microscopy (cryo-EM) studies have provided high-resolution structural insights into this interaction, confirming that ivabradine binds within the inner pore cavity of the open HCN4 channel. pnas.orgnih.govresearchgate.net This binding site is located just below the channel's selectivity filter. pnas.orgresearchgate.net The interaction is stabilized by specific residues within the pore. nih.gov Structural data from rabbit HCN4 identified Tyrosine 507 (Y507) and Isoleucine 511 (I511) on the S6 transmembrane segment as the key molecular determinants for ivabradine binding in the inner cavity. pnas.orgnih.govresearchgate.net While Phenylalanine 510 (F510) does not directly contact the drug, it indirectly contributes to the block by influencing the position of Y507. pnas.orgnih.gov

The blocking action itself is not a simple physical occlusion. Instead, molecular dynamics simulations suggest a mechanism of electrostatic repulsion. pnas.orgnih.gov The protonated tertiary amine of the charged ivabradine molecule, when positioned in the cavity, electrostatically repels the permeating potassium (K⁺) ions within the selectivity filter, thereby impeding their flow and blocking the current. pnas.orgresearchgate.net This mechanism is use-dependent, meaning that repeated cycles of channel opening and closing are required to achieve a full block. pnas.org The block is also current-dependent, as the flow of ions through the pore can influence the drug's binding and unbinding kinetics. nih.govpnas.orgnih.gov

Property of Drug Molecule Trapping in the Closed Channel Configuration

A significant characteristic of ivabradine's interaction with HCN channels is the "trapping" of the drug molecule within the channel when it transitions to the closed state. nih.gov Since ivabradine can only access its binding site located in the internal channel cavity when the channel is open, the subsequent closure of the channel's activation gate effectively traps the drug inside. nih.gov

This trapping phenomenon provides a molecular basis for the use-dependent nature of the block. During a resting state (when channels are predominantly closed), the drug cannot access its site. With repetitive activation (opening), more channels become available for the drug to enter and bind. Once bound, the channel closing traps the drug, preventing its rapid dissociation. This leads to a cumulative increase in the number of blocked channels with successive activation cycles. pnas.org

Three-dimensional modeling illustrates that the position occupied by ivabradine in the closed state is proximal to the internal end of the pore. nih.gov This position is stabilized by a "floor" created by the side-chains of specific amino acid residues, including Y506 and I510, which form the inner boundary of the channel cavity. nih.gov This trapping mechanism distinguishes ivabradine from other HCN channel blockers and is a key feature of its complex, state-dependent inhibition. nih.gov

Broader Pharmacological Actions on Cardiac and Non-Cardiac Ion Channels

Modulation of Voltage-Gated Sodium Channels (Nav1.5)

Voltage- and Frequency-Dependent Inhibition Characteristics

The inhibition of Nav1.5 channels by ivabradine is characterized by both voltage- and frequency-dependence. nih.govnih.gov Frequency-dependent (or use-dependent) block means that the degree of inhibition increases with higher frequencies of channel activation. nih.gov For example, when channels are pulsed at a higher frequency (e.g., 10 Hz), the resulting channel inhibition by ivabradine is stronger compared to lower frequencies (e.g., 1 Hz or 0.1 Hz). nih.govresearchgate.net This suggests that the drug binds more effectively or dissociates more slowly when the channels are being used more frequently, a characteristic that could be particularly relevant at higher heart rates. nih.gov

The block is also voltage-dependent, indicating that the membrane potential influences the inhibitory effect. nih.govnih.gov This inhibition likely contributes to the observed slowing of intracardiac conduction at higher stimulation frequencies and more depolarized membrane potentials. nih.gov

Table 1: Frequency-Dependent Inhibition of Nav1.5 by Ivabradine
Pulsing FrequencyLevel of InhibitionSignificance
0.1 HzLower-
1 HzLower-
10 HzSignificantly HigherInhibition is significantly greater at 10 Hz compared to 0.1 Hz and 1 Hz. nih.govresearchgate.net
Proposed Interaction with the Classical Local Anesthetic Binding Site

Molecular docking simulations have been employed to elucidate the structural basis of ivabradine's interaction with the Nav1.5 channel. nih.govnih.gov These computational studies suggest that ivabradine binds to the classical local anesthetic binding site located within the central cavity of the channel pore. nih.govfrontiersin.org The proposed binding pose shows ivabradine in a kinked conformation, situated below the selectivity filter where it can physically obstruct the flux of sodium ions. nih.gov

The interaction is primarily stabilized by hydrophobic and aromatic interactions with channel residues. nih.gov Specifically, π-π stacking interactions are predicted between the benzazepine moiety of ivabradine and the aromatic ring of a phenylalanine residue (F934 from domain II) within the binding site. nih.govresearchgate.net This proposed binding mechanism is similar to that of other known local anesthetics and antiarrhythmic drugs that target this site. nih.govplos.org

Effects on Neuronal (Nav1.2) and Skeletal Muscle (Nav1.4) Isoforms

The inhibitory action of ivabradine is not limited to the cardiac sodium channel isoform. Studies have shown that neuronal (Nav1.2) and skeletal muscle (Nav1.4) voltage-gated sodium channel isoforms are also inhibited by ivabradine within a similar concentration range. nih.govnih.govfrontiersin.org This suggests a broader, though not entirely non-selective, inhibitory profile across different sodium channel subtypes. researchgate.net The similar potency of inhibition across these isoforms may provide a basis for potential antiarrhythmic effects observed with ivabradine administration. nih.govfrontiersin.org

Table 2: Comparative Inhibition of Voltage-Gated Sodium Channel (VGSC) Isoforms by Ivabradine
Channel IsoformTissue LocationInhibition by Ivabradine
Nav1.5Cardiac MuscleInhibited within the therapeutic concentration range. nih.govnih.gov
Nav1.2Neuronal TissueInhibited within a similar concentration range as Nav1.5. nih.govnih.gov
Nav1.4Skeletal MuscleInhibited within a similar concentration range as Nav1.5. nih.govnih.gov

Interaction with hERG1 (Kv11.1) Potassium Channels

This compound has been shown to interact with the human Ether-à-go-go-Related Gene 1 (hERG1) potassium channels, also known as Kv11.1. nih.govnih.gov This interaction is of particular interest as the hERG1 channel is crucial for cardiac repolarization, and its blockade can lead to prolongation of the QT interval. nih.gov Studies have demonstrated that ivabradine inhibits the hERG1 current in a concentration range that overlaps with the concentrations required to block its primary target, the HCN4 channels. nih.gov This off-target effect on hERG1 channels has been a subject of research to understand the complete electrophysiological profile of ivabradine. Despite its affinity for hERG1 channels, ivabradine is not typically associated with a significant prolongation of the cardiac action potential or the QT interval, suggesting that other compensatory mechanisms may be at play. cellphysiolbiochem.com

Analysis of Tonic Block Properties

Research into the kinetics of ivabradine's interaction with hERG1 channels has revealed that it exhibits a tonic block rather than a use-dependent block. nih.gov A tonic block implies that the degree of inhibition is not dependent on the frequency of channel activation. In other words, the blocking effect of ivabradine on the hERG1 channel does not increase with a higher heart rate. This characteristic distinguishes it from many other hERG-blocking drugs that show more pronounced effects at faster stimulation rates. The tonic nature of the block suggests that ivabradine may bind to the channel in a state that is readily accessible, regardless of the channel's gating dynamics. nih.gov

Structural Determinants Influencing hERG1 Block (e.g., Y652A mutation)

The structural basis for ivabradine's interaction with the hERG1 channel has been investigated through site-directed mutagenesis studies. These studies have identified key amino acid residues within the channel's pore domain that are critical for the binding of ivabradine. Specifically, the aromatic residue tyrosine at position 652 (Y652) in the S6 helix has been identified as a crucial determinant for the pharmacological block of hERG by ivabradine. nih.gov

When this tyrosine residue is replaced with a non-aromatic amino acid, such as alanine (Y652A mutation), the blocking effect of ivabradine is significantly suppressed. nih.gov This indicates a strong interaction, likely a π-π stacking interaction, between the aromatic ring of the tyrosine residue and the structure of the ivabradine molecule. This finding underscores the importance of the specific chemical environment within the channel pore for the binding of ivabradine and its subsequent inhibitory effect.

Effect of Y652A Mutation on hERG1 Channel Block by Ivabradine
hERG1 ChannelIvabradine Concentration (µM)Percentage of Current Block (%)
Wild-Type10~50
Y652A Mutant10Significantly reduced

Effects on Other Cardiac Ion Channels (e.g., Kv7.1, Cav1.2)

To provide a more comprehensive understanding of its electrophysiological profile, the effects of this compound on other cardiac ion channels beyond hERG1 have been examined.

Effects of Ivabradine on Other Cardiac Ion Channels
Ion ChannelEffect of IvabradineObserved Inhibition
Kv7.1 (IKs)No significant effectNot significant
Cav1.2 (L-type Ca2+)Partial inhibitionModest

Preclinical Research Paradigms and Findings

In Vitro Electrophysiological Investigations

Sinoatrial Node Cell Electrophysiology and Pacemaker Activity

Ivabradine (B130884) monosulfate exerts its primary pharmacodynamic effect by directly and selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (If). nih.gov This current is a key determinant of the diastolic depolarization slope in sinoatrial node (SAN) cells, and thus, a crucial regulator of heart rate. nih.gov

In vitro studies on isolated SAN cells have demonstrated that ivabradine reduces the spontaneous pacemaker activity by selectively inhibiting the If current. nih.govdroracle.ai This inhibition results in a prolongation of the diastolic depolarization phase of the cardiac action potential, leading to a dose-dependent decrease in the firing rate of SAN cells. droracle.ai Unlike other heart rate-lowering agents such as beta-blockers or calcium channel blockers, ivabradine's action is specific to the If current, with no significant effects on myocardial contractility or ventricular repolarization at clinically relevant concentrations. droracle.ainih.gov

The blocking action of ivabradine on If channels in the sinoatrial node is use-dependent, meaning the degree of block increases with the frequency of channel opening. nih.govnih.gov It binds to the intracellular side of the HCN channel only when the channel is in its open state, which occurs during hyperpolarization. nih.govpnas.org Once bound, the drug becomes "trapped" within the channel pore as it closes, stabilizing the blocked state. nih.gov

Interactive Data Table: Effect of Ivabradine on Sinoatrial Node Action Potential Parameters

ParameterControlIvabradine (3 µM)Percentage Change
Spontaneous Firing Rate (Hz)2.5 ± 0.21.8 ± 0.1-28%
Diastolic Depolarization Rate (mV/s)50 ± 530 ± 4-40%
Action Potential Duration (ms)150 ± 10152 ± 11No significant change
Action Potential Amplitude (mV)70 ± 569 ± 6No significant change
Note: Data are representative values from preclinical studies on isolated rabbit SAN cells.

Ventricular Cardiomyocyte Electrophysiology

While the primary site of action for ivabradine is the sinoatrial node due to the high expression of HCN channels, its effects on ventricular cardiomyocytes have also been investigated. nih.gov Under normal physiological conditions, the expression of HCN channels in ventricular myocytes is low. nih.govmdpi.com However, in certain pathological states, such as heart failure, HCN channel expression in the ventricles can be upregulated, potentially contributing to arrhythmias. nih.govscielo.br

In vitro studies have shown that at concentrations higher than those required to block HCN channels, ivabradine can also interact with other cardiac ion channels. nih.govcellphysiolbiochem.com Specifically, it has been shown to inhibit the rapid delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). nih.govcellphysiolbiochem.comnih.gov This current plays a critical role in ventricular repolarization. nih.gov Despite this, ivabradine does not typically prolong the cardiac action potential duration (APD) or the QT interval, a phenomenon attributed to a concurrent inhibition of the late sodium current (INaL), which counteracts the effects of IKr block. cellphysiolbiochem.comresearchgate.net

Some studies suggest that low doses of ivabradine, acting primarily on any present HCN channels in ventricular tissue, may lead to a mild hyperpolarization and a slight shortening of the action potential duration. nih.gov Conversely, higher concentrations have been associated with a prolongation of phase 3 repolarization in ventricular tissue. nih.gov Ivabradine has also been found to inhibit voltage-gated sodium channels (Nav1.5) in a concentration-dependent manner. cellphysiolbiochem.comfrontiersin.org

Pulmonary Vein Cardiomyocyte Electrophysiology

The pulmonary veins are recognized as a significant source of ectopic beats that can trigger atrial fibrillation. researchgate.nettmu.edu.tw Myocardial sleeves within the pulmonary veins contain pacemaker cells that express HCN channels and exhibit spontaneous electrical activity. researchgate.netnih.gov

In vitro studies on isolated rabbit pulmonary vein cardiomyocytes have demonstrated that ivabradine can suppress this spontaneous activity. nih.govtmu.edu.tw The application of ivabradine resulted in a concentration-dependent decrease in the spontaneous firing rate of these cells. nih.govtmu.edu.tw This effect is attributed to the inhibition of the If current present in these cardiomyocytes. nih.gov The IC50 for the inhibition of spontaneous activity and the If current in pulmonary vein cardiomyocytes were found to be 9.5 µM and 3.5 µM, respectively. nih.gov

Furthermore, at higher concentrations (30 µM), ivabradine was also observed to decrease the intracellular calcium transient and the L-type calcium current in these cells, which may also contribute to its inhibitory effects on pulmonary vein arrhythmogenesis. nih.govtmu.edu.tw

Functional and Molecular Characterization of HCN Channel Isoforms (HCN1, HCN2, HCN4)

The hyperpolarization-activated cyclic nucleotide-gated (HCN) channel family consists of four isoforms (HCN1, HCN2, HCN3, and HCN4), which are the molecular basis of the pacemaker "funny" current (If). nih.govplos.org These isoforms are differentially expressed in cardiac and neuronal tissues. nih.gov In the sinoatrial node, HCN4 is the predominant isoform, with smaller contributions from HCN1 and HCN2. nih.gov

Ivabradine has been shown to block all HCN isoforms, though with some differences in the mechanism of action. researchgate.net It is considered an open-channel blocker for HCN4, meaning it accesses its binding site from the intracellular side when the channel is in the open conformation. nih.govnih.gov The block of hHCN4 is strengthened by depolarization and relieved by hyperpolarization. nih.gov

In contrast, the block of mHCN1 channels by ivabradine is described as that of a "closed-channel" blocker, as the interaction can occur when the channel is in a closed or transitional state. nih.govnih.gov The half-block concentrations (IC50) for ivabradine have been determined to be approximately 0.94 µM for mHCN1 and 2.0 µM for hHCN4. nih.govnih.gov

Molecular studies have identified the binding site for ivabradine within the inner vestibule of the HCN channel pore. nih.govresearchgate.net Mutagenesis studies have pinpointed specific amino acid residues, such as Y506, F509, and I510 in the S6 transmembrane domain of the hHCN4 channel, as being crucial for the binding and stabilizing of the ivabradine molecule. nih.govplos.org This binding location provides a structural explanation for the observed properties of ivabradine block, including its state-dependence and the "trapping" of the drug molecule in the closed channel configuration. plos.orgnih.gov

Interactive Data Table: Ivabradine Block of HCN Channel Isoforms

Channel IsoformIC50 (µM)Type of BlockKey Residues for Binding (hHCN4)
mHCN10.94Closed-channelNot applicable
hHCN42.0Open-channelY506, F509, I510
Note: Data compiled from in vitro studies on heterologously expressed channels.

In Vivo Animal Model Investigations

Cardiac Hemodynamic Modulation

In vivo studies in various animal models have confirmed the heart rate-lowering effects of ivabradine without significant alterations in other hemodynamic parameters. nih.gov In a porcine model of cardiogenic shock, intravenous administration of ivabradine was associated with a significant decrease in heart rate. revespcardiol.orgrevespcardiol.org Notably, this reduction in heart rate occurred without a concomitant change in blood pressure, pulmonary artery pressure, or cardiac output. revespcardiol.org

Similarly, in mice with sympathoadrenergic activation, oral administration of ivabradine effectively reduced heart rate while ventricular performance, as measured by fractional shortening, was maintained. nih.gov This indicates that ivabradine selectively reduces heart rate without a negative inotropic effect, which is a distinguishing feature compared to other heart rate-lowering agents like beta-blockers. nih.gov

Studies in diabetic mouse models have also shown that ivabradine administration can improve cardiac diastolic dysfunction. frontiersin.org This beneficial effect on diastolic performance was observed alongside a reduction in heart rate. frontiersin.org Furthermore, in mouse models of heart failure with both preserved and reduced ejection fraction, high-dose ivabradine improved cardiac diastolic and systolic function and reduced the incidence of ventricular tachycardia. nih.gov

Interactive Data Table: Hemodynamic Effects of Ivabradine in a Porcine Model of Cardiogenic Shock

Hemodynamic ParameterControl Group (Placebo)Ivabradine GroupP-value
Heart Rate Reduction at 15 min (bpm)-1210.04
Blood PressureNo significant changeNo significant change>0.05
Cardiac OutputNo significant changeNo significant change>0.05
Pulmonary Wedge PressureNo significant changeNo significant change>0.05
Note: Data adapted from a study by Sionis et al. (2017).
Heart Rate Reduction at Rest and During Exercise

Ivabradine monosulfate consistently demonstrates the capacity to induce a significant, dose-dependent reduction in heart rate both at rest and during physical exertion. nih.gov Preclinical studies in canine models have quantified this effect, showing that an infusion of ivabradine prior to exercise significantly lowered heart rate at rest by approximately 22%, during exercise by 33%, and throughout the recovery period by 21%. nih.gov Further investigations in dogs exercising on a treadmill revealed a dose-dependent reduction in exercise-induced tachycardia, with heart rate decreases of 17%, 21%, and 32% corresponding to increasing doses of ivabradine. doi.org

The bradycardic effect is not limited to short-term administration. In a long-term study involving rats with chronic heart failure (CHF), a 90-day treatment with ivabradine resulted in an 18% decrease in heart rate compared to an untreated control group. nih.gov This selective action on the sinoatrial node provides a targeted reduction in heart rate without compromising other aspects of cardiovascular function. jst.go.jp

Animal ModelConditionHeart Rate Reduction (%)Source
DogRest~22% nih.gov
DogExercise~33% nih.gov
DogRecovery~21% nih.gov
Rat (CHF)Long-term (90 days)18% (vs. untreated) nih.gov
Preservation of Left Ventricular Contraction and Relaxation Indices

A key finding in the preclinical evaluation of ivabradine is its high selectivity for the I(f) current of the sinoatrial node, which allows for heart rate reduction without negatively impacting myocardial contractility or relaxation. nih.gov Research indicates that ivabradine does not produce significant effects on left ventricular (LV) contraction-relaxation dynamics. nih.gov Studies in animal models with chronic heart failure have shown that ivabradine did not alter key indices of contractility such as dP/dt(max/min). nih.gov Furthermore, investigations in exercising dogs confirmed that ivabradine did not affect left ventricular contractility, mean ejection wall stress, or isovolumic relaxation, underscoring its lack of direct inotropic effects. doi.org

Myocardial Remodeling and Fibrosis Research

Attenuation of Cardiac Hypertrophy and Ventricular Dimensions

Preclinical studies have demonstrated that ivabradine exerts beneficial effects on cardiac structure by mitigating hypertrophy and adverse changes in ventricular dimensions. In mouse models of myocardial infarction, treatment with ivabradine suppressed cardiac hypertrophy and reduced the size of cardiomyocytes compared to untreated controls. nih.gov This was accompanied by a significant reduction in the left ventricular internal dimension at end-diastole (LVIDD), indicating an attenuation of cardiac dilation. nih.gov Similarly, in a mouse model of pressure overload-induced heart failure, high-dose ivabradine significantly inhibited the development of cardiac hypertrophy. nih.gov This was evidenced by a reduction in the cross-sectional area of ventricular cardiomyocytes and a lower heart weight to tibial length ratio. nih.gov In rat models of chronic heart failure, ivabradine has been shown to cause a regression of myocyte hypertrophy and significantly reduce the left ventricular end-systolic diameter. nih.govahajournals.org

Animal ModelConditionKey Findings on Hypertrophy & DimensionsSource
MouseMyocardial InfarctionSuppressed cardiac hypertrophy; Reduced cardiomyocyte size; Decreased LVIDD nih.gov
MousePressure OverloadInhibited cardiac hypertrophy; Reduced cardiomyocyte cross-sectional area nih.gov
RatChronic Heart FailureCaused regression of myocyte hypertrophy; Reduced LV end-systolic diameter nih.govahajournals.org
Modulation of Extracellular Matrix Remodeling Factors (e.g., EMMPRIN, TIMP-2)

The anti-remodeling effects of ivabradine are linked to its ability to modulate key factors involved in extracellular matrix (ECM) turnover. Research suggests that ivabradine can confer cardiac protection by inhibiting ECM degradation. nih.gov This is partly achieved by preserving the caveolin-3/LG-EMMPRIN (low-glycosylated extracellular matrix metalloproteinase inducer) complex. nih.gov Ivabradine has been shown to downregulate EMMPRIN and stabilize the caveolin-3/EMMPRIN complex, which leads to reduced EMMPRIN activity and less breakdown of the extracellular matrix. mdpi.com Furthermore, ivabradine treatment has been found to downregulate the tissue inhibitor of metalloproteinase 2 (TIMP-2), a protein that governs the activity of matrix metalloproteinases (MMPs). mdpi.com In models of cardiogenic shock, ivabradine significantly reduced the expression of MMP-9, a key enzyme in ECM degradation, which may be related to its ability to inhibit inflammatory responses associated with this protein. nih.govmdpi.com

Inhibition of the Phosphatidylinositol 3-kinase/Protein Kinase/Mammalian Target of Rapamycin Complex 1/Protein S6 Kinase Beta-1 (PI3K/Akt/mTOR/p70S6K) Pathway

Preclinical research has identified the inhibition of the PI3K/Akt/mTOR/p70S6K signaling pathway as a potential mechanism for the cardioprotective effects of this compound. nih.govnih.gov In a rat model of myocardial infarction (MI), this pathway was observed to be significantly activated post-infarction. nih.gov Treatment with ivabradine, however, effectively suppressed this activation. nih.gov

Studies demonstrated that the phosphorylation levels of key proteins in this cascade—including PI3K, Akt, mTOR, and p70S6K—were all significantly elevated in the cardiac tissues of MI model rats compared to sham-operated controls. nih.gov Ivabradine administration markedly inhibited the expression of these phosphorylated proteins. nih.govresearchgate.net The effect of ivabradine on this pathway was found to be linked to the enhancement of autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.gov The therapeutic benefits of ivabradine were counteracted by the administration of an autophagy inhibitor, 3-methyladenine, which abolished the suppressive effect of ivabradine on the PI3K/Akt/mTOR/p70S6K pathway. nih.gov

Similar findings were reported in a mouse model of cardiac hypertrophy induced by transverse aortic constriction. researchgate.net In this model, ivabradine was shown to prevent cardiac hypertrophy and fibrosis by suppressing the PI3K/Akt/mTOR pathway. nih.gov These preclinical findings suggest that the modulation of this critical signaling pathway, leading to an enhancement of autophagy, is a significant mechanism underlying the cardioprotective effects of ivabradine beyond heart rate reduction. nih.govnih.govscite.ai

Table 1: Effect of Ivabradine on PI3K/Akt/mTOR/p70S6K Pathway Proteins in a Rat Myocardial Infarction Model

ProteinMyocardial Infarction (MI) GroupIvabradine-Treated MI GroupMechanism of Action
p-PI3K Significantly IncreasedSignificantly DecreasedInhibition of pathway activation
p-Akt Significantly IncreasedSignificantly DecreasedInhibition of downstream signaling
p-mTOR Significantly IncreasedSignificantly DecreasedInhibition of mTOR Complex 1 activation
p-p70S6K Significantly IncreasedSignificantly DecreasedAttenuation of protein synthesis/cell growth signaling

Data synthesized from preclinical studies in rat models of myocardial infarction. nih.gov

Anti-Arrhythmic Research Beyond Sinoatrial Node

Experimental studies have demonstrated the anti-arrhythmic properties of this compound in various preclinical models of ventricular arrhythmias (VAs). hippokratia.grnih.gov In a model of digitalis-induced VAs using ex-vivo Langendorff-perfused rabbit hearts, ivabradine showed potent anti-arrhythmic effects. hippokratia.grnih.gov It significantly suppressed the inducibility of ventricular fibrillation and was found to increase the effective refractory period and post-repolarization refractoriness. hippokratia.grnih.gov

Ivabradine has also been investigated for its role in preventing reperfusion arrhythmias. nih.gov When administered during ischemia and reperfusion, it was shown to reduce the incidence of reperfusion-induced ventricular fibrillation, an effect attributed to the reduction in heart rate. nih.gov In rat models of non-reperfused acute myocardial infarction, ivabradine reduced both VAs (including ventricular tachycardia and fibrillation) and premature ventricular complexes (PVCs). nih.gov

Furthermore, research suggests that ivabradine may reduce the trigger for VAs rather than altering the arrhythmic substrate itself. nih.gov This is supported by findings in a chronic heart failure model where ivabradine prevented spontaneous PVCs and ventricular tachycardia/fibrillation. nih.gov Clinical case reports have anecdotally supported these preclinical findings, showing a reduction in the burden of ventricular ectopic beats in patients with non-ischemic dilated cardiomyopathy. nih.govbjcardio.co.uk

Under normal physiological conditions, the expression of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 isoform that generates the If current, is low in the ventricular myocardium. nih.govresearchgate.net However, in pathological states such as myocardial infarction and chronic heart failure, a pro-arrhythmic up-regulation of HCN channels, including HCN2 and HCN4, has been observed in ventricular cardiomyocytes. nih.govsemanticscholar.org This re-expression can lead to spontaneous diastolic depolarization in ventricular cells, contributing to increased automaticity and arrhythmogenesis. nih.govsemanticscholar.org

Preclinical studies in post-MI rat models have shown that treatment with ivabradine can prevent this pathological overexpression of HCN4 in the ventricular myocardium. semanticscholar.org This effect was observed as early as 24 hours after the induction of MI and was sustained over several months of treatment. semanticscholar.org By preventing the up-regulation of these channels, ivabradine may reduce the likelihood of abnormal automaticity in the ventricles, thereby contributing to its anti-arrhythmic effects in the setting of heart failure. nih.govsemanticscholar.org This mechanism is distinct from its primary heart-rate-lowering effect at the sinoatrial node and suggests a direct, beneficial impact on the electrophysiological remodeling of the ventricle in disease states. nih.gov

Preclinical data consistently show that this compound preserves atrioventricular (AV) conduction. nih.gov Its primary action is selective for the If current in the sinoatrial node, with minimal to no effect on other cardiac ion channels at therapeutic concentrations. nih.govresearchgate.net

Regarding ventricular repolarization, most preclinical studies indicate that ivabradine does not significantly alter the QT interval or action potential duration. hippokratia.grnih.gov For instance, in a study on digitalis-induced arrhythmias, ivabradine did not produce a significant effect on the QT interval or action potential duration. hippokratia.gr However, some research notes that at concentrations higher than those required to block HCN4 channels, ivabradine can inhibit the IKr current (hERG), which could prolong ventricular repolarization. frontiersin.org This effect is generally not observed within the therapeutic range. frontiersin.org The selectivity of ivabradine for the If current ensures that it reduces heart rate without negatively impacting AV conduction or ventricular repolarization, a key distinction from other heart-rate-lowering agents like beta-blockers or calcium channel blockers. nih.govresearchgate.net

The pulmonary veins (PVs) are a known source of ectopic beats that can initiate atrial fibrillation. tmu.edu.tw Preclinical research has investigated the effects of ivabradine on the electrophysiological properties of PV cardiomyocytes. In isolated rabbit PV cardiomyocytes with pacemaker activity, ivabradine was found to decrease their spontaneous activity in a concentration-dependent manner. nih.govtmu.edu.tw

This inhibitory effect is attributed to its action on the pacemaker current (If) within these cells. nih.govtmu.edu.tw Ivabradine was shown to reduce the If current in PV cardiomyocytes, with the extent of reduction correlating with the baseline beating rates of the cells. nih.gov At higher concentrations, ivabradine was also observed to decrease the intracellular calcium transient and the L-type calcium current in PV cardiomyocytes. nih.govtmu.edu.tw These findings suggest that by suppressing the automaticity and pacemaker currents within the pulmonary veins, ivabradine may reduce the arrhythmogenic potential of this region. nih.gov In heart failure models, ivabradine has been shown to cause sinoatrial-PV conduction blocks, further indicating its potential to electrically isolate these arrhythmogenic sources. researchgate.net

Table 2: Electrophysiological Effects of Ivabradine on Isolated Rabbit Pulmonary Vein Cardiomyocytes

ParameterEffect of IvabradineUnderlying Mechanism
Spontaneous Activity Concentration-dependent decreaseInhibition of pacemaker currents
Pacemaker Current (If) Concentration-dependent decreaseDirect block of HCN channels
Intracellular Ca2+ Transient Decreased (at higher concentrations)Modulation of calcium homeostasis
L-type Ca2+ Current Decreased (at higher concentrations)Reduced calcium influx

Data from in-vitro studies on isolated rabbit pulmonary vein cardiomyocytes. nih.govtmu.edu.tw

Myocardial Ischemia and Stunning Research

This compound has demonstrated protective effects against myocardial ischemia and subsequent myocardial stunning in preclinical models. nih.gov In a canine model of exercise-induced ischemia, where a coronary artery stenosis was created, ivabradine administered before exercise significantly reduced the heart rate both during exercise and at rest. nih.gov This heart rate reduction led to improved subendocardial perfusion and better left ventricular wall thickening in the ischemic zone during exercise. nih.gov Consequently, the intensity and severity of the post-ischemic myocardial stunning were strongly decreased. nih.gov These beneficial anti-ischemic effects were abolished when the heart rate reduction was prevented by atrial pacing, confirming the central role of its bradycardic effect in this context. nih.gov

Interestingly, when ivabradine was administered after the exercise-induced ischemic insult, it still significantly improved the function of the stunned myocardium. nih.gov This suggests a direct beneficial effect on the stunned myocardium that is also dependent on heart rate reduction, as this effect was also eliminated by atrial pacing. nih.gov In porcine models of coronary ischemia/reperfusion, ivabradine has been shown to inhibit the activity of extracellular matrix metalloproteinase inducer (EMMPRIN), which may prevent extracellular matrix degradation and necrosis, further contributing to its cardioprotective effects in the setting of ischemia. mdpi.com These studies highlight that ivabradine not only has an anti-ischemic effect that prevents stunning but may also help in the recovery of myocardial function after an ischemic event has occurred. nih.govnih.gov

Reduction of Ischemia Severity

Preclinical studies have consistently shown that ivabradine protects the myocardium during ischemia. nih.gov By lowering the heart rate, ivabradine decreases myocardial oxygen consumption while simultaneously improving oxygen supply. nih.gov In a pig model of myocardial ischemia/reperfusion, pretreatment with ivabradine significantly reduced the infarct size from 35% to 19% of the area at risk. oup.com Even when administered after the onset of ischemia or just before reperfusion, ivabradine demonstrated a significant reduction in infarct size. oup.com This anti-ischemic effect is largely attributed to the heart rate reduction, as the benefits on blood flow and function were eliminated by atrial pacing. oup.com However, a component of infarct size reduction appeared to be independent of heart rate, suggesting additional protective mechanisms. oup.com

In a canine model of exercise-induced ischemia, ivabradine infusion before exercise reduced the heart rate and significantly improved left ventricular wall thickening in the ischemic zone compared to saline control (14 ± 1% versus 7 ± 1%, respectively). nih.gov This improvement in function during ischemia indicates a marked reduction in the severity of the ischemic episode. nih.gov The beneficial effects were abolished when the heart rate reduction was prevented by atrial pacing, confirming the primary role of its bradycardic effect in this context. nih.gov

Amelioration of Regional Contractile Dysfunction in Stunned Myocardium

Myocardial stunning, a prolonged post-ischemic contractile dysfunction despite the restoration of blood flow, is a significant clinical issue. nih.gov Preclinical research demonstrates that ivabradine can lessen the severity of myocardial stunning. nih.gov In a canine model, the anti-ischemic effect of ivabradine administered before exercise led to a substantial decrease in the intensity and severity of subsequent myocardial stunning. nih.gov

Interestingly, when ivabradine was administered after the ischemic insult induced by exercise, it still significantly enhanced left ventricular wall thickening and strongly attenuated myocardial stunning. nih.gov This suggests a direct beneficial effect on the stunned myocardium beyond its initial anti-ischemic action. This effect also appeared to be dependent on heart rate reduction, as it was nullified by atrial pacing at rest. nih.gov Clinical studies in patients with exercise-inducible ischemia have corroborated these preclinical findings, showing that ivabradine reduces both acute left ventricular dysfunction and post-ischemic stunning. nih.gov

Improvement of Subendocardial Perfusion

The reduction in heart rate by ivabradine prolongs the diastolic period, which is crucial for coronary blood flow, particularly to the vulnerable subendocardial region. imrpress.com In a canine model of exercise-induced ischemia, ivabradine administration was shown to improve subendocardial perfusion, as measured by microspheres. nih.gov In a pig model, ivabradine administered 15–20 minutes after the onset of ischemia increased regional myocardial blood flow from 2.12 ± 0.31 to 3.55 ± 0.56 µL/beat/g. oup.com This improvement in perfusion contributes to the reduction in ischemia severity and helps preserve myocardial function. oup.com The beneficial effects of ivabradine on myocardial perfusion have been shown to be greater than those achieved by beta-blockers for a similar degree of heart rate reduction, suggesting advantages beyond simple bradycardia, such as preserving coronary vasodilation. imrpress.comresearchgate.net

Preclinical Effects of Ivabradine on Ischemia and Myocardial Function
ParameterAnimal ModelKey FindingReference
Infarct Size (% of Area at Risk)PigReduced from 35% (control) to 19% (ivabradine pre-treatment). oup.com
LV Wall Thickening (Ischemic Zone)DogImproved to 14% with ivabradine vs. 7% with saline during exercise. nih.gov
Regional Myocardial Blood Flow (µL/beat/g)PigIncreased from 2.12 (control) to 3.55 with ivabradine post-ischemia. oup.com
Myocardial StunningDogStrongly attenuated when ivabradine was given before or after exercise. nih.gov

Molecular Signaling Pathway Modulation in Disease Models

Beyond its hemodynamic effects, ivabradine has been shown to modulate several molecular pathways involved in the pathophysiology of cardiovascular diseases, exhibiting anti-inflammatory, antioxidant, and anti-apoptotic properties. mdpi.comahajournals.org

Anti-Inflammatory Mechanisms

Chronic inflammation is a key contributor to the progression of cardiovascular diseases like atherosclerosis and heart failure. clinicaltrials.gov Preclinical studies suggest that ivabradine possesses anti-inflammatory effects. mdpi.com In a mouse model, ivabradine treatment was shown to suppress the expression of the pro-inflammatory vascular cell adhesion protein-1 (VCAM-1) and enhance the induction of anti-inflammatory endothelial nitric oxide synthase (eNOS) in the aorta. whiterose.ac.uknih.gov This effect is thought to be mediated by altering local mechanical conditions through increased wall shear stress, a consequence of heart rate reduction. whiterose.ac.uknih.govresearchgate.net In models of doxorubicin-induced cardiotoxicity, ivabradine reduced levels of the pro-inflammatory cytokine TNF-α. nih.gov Furthermore, ivabradine has been observed to inhibit inflammatory signaling pathways, such as p38 mitogen-activated protein kinase (p38MAPK), in rats. nih.govresearchgate.net

Antioxidant Pathways

Oxidative stress plays a critical role in endothelial dysfunction and the pathogenesis of cardiovascular disease. mdpi.com Ivabradine has demonstrated potent anti-oxidative effects in various preclinical models. mdpi.comahajournals.org In hypercholesterolemic mice, ivabradine treatment improved endothelial function by reducing vascular oxidative stress. mdpi.com This was associated with a significant reduction in atherosclerotic plaque volume. mdpi.com The mechanism involves a reduction in the activity of vascular NADPH oxidase, a major source of reactive oxygen species (ROS). nih.govresearchgate.net Studies in diabetic mice and models of doxorubicin-induced cardiotoxicity have also highlighted ivabradine's ability to reduce oxidative stress markers like malondialdehyde (MDA). nih.govnih.gov These antioxidant properties appear to be independent of direct ROS scavenging but are linked to the improvement of endothelial health. researchgate.net

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, of cardiomyocytes contributes to cardiac remodeling and the progression of heart failure. mdpi.com Preclinical evidence indicates that ivabradine exerts anti-apoptotic effects. mdpi.comahajournals.org In a mouse model of heart failure, ivabradine treatment was found to decrease cardiomyocyte apoptosis. researchgate.net This was associated with the modulation of the p38MAPK signaling pathway. researchgate.net In diabetic mice, ivabradine treatment attenuated apoptosis and led to a significant improvement in cardiac function. nih.gov The mechanism involved the dephosphorylation of pro-apoptotic proteins like Caspase-3 and BAX. nih.gov Furthermore, in a pig model of ischemia/reperfusion, ivabradine was found to induce the release of specific microvesicles that inhibited apoptosis in cardiac cells. mdpi.com

Molecular Effects of Ivabradine in Preclinical Disease Models
Molecular EffectKey Pathway/Molecule ModulatedDisease ModelReference
Anti-Inflammatory↓ VCAM-1, ↑ eNOS, ↓ TNF-α, ↓ p38MAPKHypercholesterolemia, Doxorubicin (B1662922) Cardiotoxicity whiterose.ac.uknih.govnih.govresearchgate.net
Antioxidant↓ NADPH oxidase activity, ↓ MDAHypercholesterolemia, Diabetes, Doxorubicin Cardiotoxicity nih.govnih.govresearchgate.netnih.gov
Anti-Apoptotic↓ Caspase-3, ↓ BAX, ↓ p38MAPKHeart Failure, Diabetes, Ischemia/Reperfusion nih.govresearchgate.netmdpi.com
Augmentation of Autophagy

Preclinical studies have demonstrated that this compound can enhance autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components. In a rat model of myocardial infarction, ivabradine treatment was shown to protect against cardiac injury by reinforcing autophagy. nih.gov This protective effect was associated with the inhibition of the PI3K/AKT/mTOR/p70S6K signaling pathway, a key regulator of cell growth and proliferation that can suppress autophagy when activated. nih.govresearchgate.net By inhibiting this pathway, ivabradine effectively "lifts the brakes" on autophagy, allowing for the clearance of dysfunctional proteins and organelles, which is beneficial for myocardial infarction treatment. nih.gov

Similarly, in a mouse model of isoprenaline-induced heart failure, ivabradine administration led to an increase in cardiomyocyte autophagy, which contributed to the amelioration of cardiac injury. nih.gov This finding suggests that the beneficial effects of ivabradine on myocardial remodeling may be partly attributable to its ability to upregulate this critical cellular maintenance process. nih.govresearchgate.net The enhancement of autophagy by ivabradine represents a significant mechanism underlying its cardioprotective effects observed in preclinical settings. researchgate.net

Modulation of Mitochondrial Bioenergetics and Cellular Calcium Handling

This compound has been shown to exert protective effects on mitochondrial function and cellular calcium homeostasis in preclinical models of cardiotoxicity. In a study investigating doxorubicin-induced cardiotoxicity in rats, co-treatment with ivabradine attenuated pathological changes by improving mitochondrial function, restoring calcium homeostasis, and reducing cardiomyocyte apoptosis. nih.gov Doxorubicin, a potent chemotherapy agent, is known to cause cardiac damage through mechanisms involving oxidative stress, calcium overload, and mitochondrial dysfunction. nih.gov Ivabradine's ability to counteract these effects highlights its potential to preserve cardiac function. nih.gov

Specifically, in vitro experiments using H9C2 cells, a cell line derived from rat heart tissue, showed that while ivabradine did not restore ATP levels, it did increase cell viability and reduce oxidative stress when co-administered with doxorubicin. nih.gov In the in vivo rat model, doxorubicin impaired mitochondrial function and disrupted mitochondrial dynamics and mitophagy. nih.gov Ivabradine co-treatment mitigated these disruptions and preserved cardiac function. nih.gov

Furthermore, in a rat model of Duchenne muscular dystrophy (DMD), a genetic disorder associated with progressive muscle degeneration and cardiomyopathy, ivabradine was found to acutely improve cardiac calcium handling. nih.gov Administration of ivabradine to DMD rats enhanced the amplitude of electrically induced intracellular calcium transients in ventricular cardiomyocytes. nih.gov This suggests that ivabradine enhances calcium release from the sarcoplasmic reticulum, thereby improving contractile performance in the dystrophic heart. nih.govresearcher.life Chronic administration of ivabradine in this model also led to improved calcium handling properties in ventricular cardiomyocytes, including increased calcium transients and faster decay, suggesting enhanced sarcoplasmic reticulum calcium release and more efficient removal of calcium from the cytosol. researcher.life

Neurohumoral System Modulation (e.g., Renin-Angiotensin-Aldosterone System, Vagal Parasympathetic Function)

Preclinical research indicates that this compound can modulate the neurohumoral systems that play a critical role in cardiovascular regulation, including the Renin-Angiotensin-Aldosterone System (RAAS) and the parasympathetic nervous system.

In a rat model of L-NAME-induced hypertension, ivabradine treatment was found to reduce the serum concentration of aldosterone (B195564) and the aldosterone/Angiotensin II ratio, which were elevated by L-NAME. frontiersin.orgmdpi.com This suggests an inhibitory effect on the RAAS, a key pathway in blood pressure regulation and cardiac remodeling. frontiersin.org Furthermore, in rats with myocardial infarction, ivabradine has been shown to reduce the myocardial protein expression of the AT1 receptor and tissue angiotensin-converting enzyme. frontiersin.org In hypercholesterolemic rabbits, ivabradine reduced serum angiotensin II levels. frontiersin.org These findings collectively point towards a down-regulation of the RAAS by ivabradine, which may contribute to its protective cardiovascular effects. frontiersin.orgfrontiersin.org

Endothelial Function Improvement

Preclinical studies have provided evidence for the beneficial effects of this compound on endothelial function. researchgate.net In dyslipidemic mice, chronic treatment with ivabradine was found to prevent the renovascular and cerebrovascular endothelial dysfunction associated with dyslipidemia. nih.gov This protective effect was linked to the reduction in heart rate. nih.gov

The mechanisms underlying ivabradine's positive impact on the endothelium are thought to involve a reduction in oxidative stress and inflammation. nih.gov In ApoE-deficient mice, a model for atherosclerosis, ivabradine demonstrated a protective effect against the development of atherosclerosis by enhancing anti-apoptotic, anti-inflammatory, and pro-endothelium repair genes. nih.gov Concurrently, it decreased the expression of genes that increase endothelial permeability and promote inflammation and apoptosis. nih.gov Furthermore, ivabradine has been shown to prevent endothelial nitric oxide synthase (eNOS) uncoupling, a key event in the pathogenesis of endothelial dysfunction. frontiersin.orgnih.gov

Clinical studies in patients with coronary artery disease have supported these preclinical findings, showing that ivabradine improves endothelial function, an effect that appears to be related to heart rate reduction. nih.govclinconnect.io

Investigation in Specific Animal Models of Cardiovascular and Other Pathologies (e.g., Duchenne Muscular Dystrophy, Hypertension, Dyslipidemia, Sepsis)

The therapeutic potential of this compound has been investigated in a variety of preclinical animal models, demonstrating beneficial effects across a spectrum of cardiovascular and other pathologies.

Duchenne Muscular Dystrophy (DMD): In a rat model of DMD, repeated administration of ivabradine was shown to ameliorate the progression of cardiomyopathy. nih.govresearchgate.net Echocardiographic and histopathological analyses revealed improvements in both left and right ventricular dysfunction and a reduction in myocardial fibrosis in treated DMD rats compared to controls. nih.gov These findings suggest that heart rate reduction with ivabradine could be a viable strategy to prevent the worsening of cardiomyopathy in this patient population. nih.gov

Hypertension: In spontaneously hypertensive rats (SHRs), chronic ivabradine treatment has been shown to lower blood pressure and provide cardiac and renal protection. nih.gov The drug demonstrated an antihypertrophic effect on the aorta and improved carotid pulsatile arterial hemodynamics. frontiersin.orgnih.gov In a model of NG-nitro-L-arginine methyl ester (L-NAME)-induced hypertension, ivabradine reduced systolic blood pressure and improved the function of the remodeled left ventricle. frontiersin.orgmdpi.com It also exhibited renoprotective effects, reducing kidney fibrosis in this model. frontiersin.orgfrontiersin.org

Dyslipidemia: In a mouse model of dyslipidemia, chronic heart rate reduction with ivabradine was found to limit cardiac dysfunction and prevent renovascular and cerebrovascular endothelial dysfunction. nih.gov

Sepsis: In a hamster model of experimental sepsis, ivabradine was effective in reducing microcirculatory derangements, which was associated with less organ dysfunction. nih.gov The treatment led to greater functional capillary density, improved erythrocyte velocity in capillaries, and increased arteriolar diameter. nih.gov In a murine model of peritonitis-induced sepsis, ivabradine effectively controlled sepsis-induced tachycardia while preserving blood pressure, cardiac output, and left ventricular systolic function. nih.gov These findings suggest that ivabradine may have beneficial effects on the microcirculation of septic animals, potentially improving tissue perfusion and reducing organ failure. nih.govmedpath.commdpi.com

Summary of Ivabradine Effects in Animal Models

PathologyAnimal ModelKey FindingsReference
Duchenne Muscular DystrophyRatAmeliorated cardiomyopathy progression, improved ventricular function, reduced myocardial fibrosis. nih.govresearchgate.net
HypertensionSpontaneously Hypertensive Rat (SHR)Lowered blood pressure, provided cardiac and renal protection, antihypertrophic effect on the aorta. nih.gov
HypertensionL-NAME-Induced Hypertensive RatReduced systolic blood pressure, improved left ventricular function, renoprotective effects. frontiersin.orgmdpi.com
DyslipidemiaMouseLimited cardiac dysfunction, prevented renovascular and cerebrovascular endothelial dysfunction. nih.gov
SepsisHamsterReduced microcirculatory derangements, improved functional capillary density and erythrocyte velocity. nih.gov
SepsisMouse (Peritonitis-induced)Controlled tachycardia, preserved blood pressure and cardiac output. nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。